Secaubryenol

Vue d'ensemble

Description

Secaubryenol is a 3,4-secocycloartane triterpene isolated from the plant Coussarea macrophylla . This compound belongs to a class of natural products known for their diverse biological activities and structural complexity.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Secaubryenol undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Secaubryenol has diverse applications in scientific research, including:

Chemistry: It is used as a model compound for studying the chemical behavior of triterpenes.

Industry: This compound is used in material science and catalysis, enabling breakthroughs in these fields.

Mécanisme D'action

The mechanism of action of Secaubryenol involves its interaction with specific molecular targets and pathways. It exhibits cytotoxic effects against tumor cell lines by increasing intracellular reactive oxygen species levels, altering mitochondrial membrane potential, and affecting cell membrane permeability . These actions lead to cell damage and apoptosis, making it a potential candidate for cancer therapy.

Comparaison Avec Des Composés Similaires

Secaubryenol is unique among triterpenes due to its 3,4-secocycloartane structure. Similar compounds include:

Secaubrytriol: Another 3,4-secocycloartane triterpene with similar biological activities.

Coronalolic acid: A triterpene with a similar structure but different functional groups.

Gardenoin J: A triterpene with comparable biological activities.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Activité Biologique

Secaubryenol is a pentacyclic triterpenoid compound derived from various plant sources, particularly noted for its presence in the fruits of Garcinia species. This article explores the biological activities associated with this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by detailed research findings and case studies.

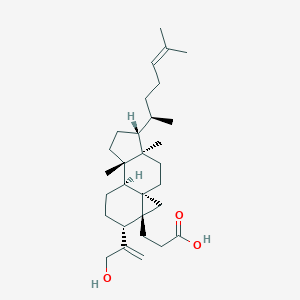

Chemical Structure and Properties

This compound has a complex chemical structure characterized by its pentacyclic framework. Its molecular formula is , with a molecular weight of approximately 462.73 g/mol. The compound's structure contributes to its diverse biological activities.

Anticancer Activity

This compound has been studied for its potential anticancer properties, particularly against various cancer cell lines. Research indicates that it exhibits significant cytotoxic effects on breast cancer cells (MCF-7), prostate cancer cells (LNCaP), and cervical cancer cells (HeLa). The reported IC50 values for these cell lines vary, with some studies indicating values above 100 μM .

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| MCF-7 | Breast Cancer | >100 |

| LNCaP | Prostate Cancer | >100 |

| HeLa | Cervical Cancer | >100 |

In addition to direct cytotoxicity, this compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Antibacterial Activity

The antibacterial properties of this compound have also garnered attention. It has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 62.5 µg/mL depending on the bacterial strain .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.62 |

| Bacillus subtilis | 31.25 |

| Escherichia coli | 62.5 |

| Klebsiella pneumoniae | 62.5 |

| Pseudomonas aeruginosa | 31.25 |

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation, which is critical in treating persistent infections.

Antioxidant Activity

This compound exhibits notable antioxidant properties, contributing to its potential therapeutic applications. Studies utilizing DPPH radical scavenging assays have shown that this compound can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems .

Table 3: Antioxidant Activity of this compound

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 65.82 μg/mL |

| Cyclic Voltammetry | Oxidation Potential = 0.152 V |

The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, which may play a role in preventing chronic diseases linked to oxidative damage.

Case Studies and Research Findings

- Case Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms involving caspase activation .

- Antibacterial Screening : In a comprehensive screening of plant extracts from Borneo, this compound was isolated and showed promising antibacterial activity against multiple strains, suggesting its potential as a natural antibiotic alternative .

- Antioxidant Research : Research conducted on methanolic extracts containing this compound indicated that these extracts had higher antioxidant activity compared to standard ascorbic acid, emphasizing the compound's role as a potent antioxidant agent .

Propriétés

IUPAC Name |

3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(2R)-6-methylhept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-20(2)8-7-9-21(3)23-12-14-28(6)25-11-10-24(22(4)18-31)29(15-13-26(32)33)19-30(25,29)17-16-27(23,28)5/h8,21,23-25,31H,4,7,9-19H2,1-3,5-6H3,(H,32,33)/t21-,23-,24+,25+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCYFLMAPFEZKC-RISGNIHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Secaubryenol and where is it found?

A1: this compound is a naturally occurring 3,4-seco-cycloartane triterpene. It was first isolated from the exudate of Gardenia aubryi [, ], a plant species traditionally used in some cultures for medicinal purposes. It has also been identified in the fruits of Gardenia latifolia through LC-MS/MS analysis [].

Q2: What are the known biological activities of this compound?

A2: this compound, along with other isolated 3,4-seco-cycloartanes, has demonstrated cytotoxic activity against a panel of human tumor cell lines in in vitro studies [, ]. Notably, this compound displayed activity against four human solid tumor cell lines []. This suggests potential for further investigation into its anti-cancer properties.

Q3: What is the structure of this compound?

A3: While the provided abstracts do not describe the full spectroscopic data for this compound, they mention that its structure was elucidated using mass spectrometry and NMR experiments []. The structure is characterized by its unique 3,4-seco-cycloartane skeleton, which differs from typical cycloartanes by a cleavage between the C3 and C4 positions.

Q4: Are there any known derivatives or structural analogs of this compound?

A4: Yes, several structural analogs of this compound have been identified, particularly other 3,4-seco-cycloartanes. For example, Gardenoins A-D, isolated from Gardenia tubifera, share the core structure of this compound but possess different substituents []. Additionally, Secaubrytriol and Secaubryolide, found alongside this compound in Gardenia aubryi, are closely related derivatives []. Further research on these analogs could provide valuable insights into structure-activity relationships and potentially lead to the identification of more potent or selective compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.